molecular formula C20H20N4O4S B3202984 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide CAS No. 1021224-23-6

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide

Katalognummer B3202984
CAS-Nummer: 1021224-23-6
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: UCUBMEDHYVJDGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Wirkmechanismus

The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, molecules that play a role in inflammation and cancer development. This compound also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The antibacterial activity of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide is due to its ability to inhibit the activity of dihydropteroate synthase, an enzyme that is involved in bacterial folate synthesis.
Biochemical and Physiological Effects:
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to decrease the production of prostaglandins, which leads to a decrease in inflammation. Additionally, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. The antibacterial activity of this compound is due to its ability to inhibit bacterial folate synthesis, which leads to bacterial cell death.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide has advantages and limitations for lab experiments. One advantage is that this compound has been synthesized through various methods, yielding high purity and high yield. Additionally, this compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one limitation is that the antibacterial activity of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide is limited to certain strains of bacteria, and further studies are needed to determine its efficacy against other bacterial strains.

Zukünftige Richtungen

There are many future directions for the study of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide. One direction is to further investigate its potential therapeutic applications, including its anti-inflammatory, anticancer, and antibacterial properties. Additionally, further studies are needed to determine the efficacy of this compound against other bacterial strains. Another direction is to optimize the synthesis method of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide to yield higher purity and higher yield. Finally, future studies should also investigate the potential side effects of this compound and its interactions with other drugs.

Wissenschaftliche Forschungsanwendungen

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anticancer, and antibacterial properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development. N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Eigenschaften

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c21-29(27,28)17-9-7-16(8-10-17)20(26)22-13-4-14-24-19(25)12-11-18(23-24)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,22,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUBMEDHYVJDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.